molecular formula C17H17ClO2 B8469882 4-(4-Chlorobutoxy)benzophenone

4-(4-Chlorobutoxy)benzophenone

Cat. No. B8469882
M. Wt: 288.8 g/mol
InChI Key: GVSOKIKXRCWQIY-UHFFFAOYSA-N
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Patent
US05693674

Procedure details

Combine 4-(4-chlorobutoxy)benzophenone (740 g, 1.59 mol), diethylamine (3.7 L), and potassium iodide (50 g) in water (3.7 L). Heat to reflux. After 19 hours, evaporate the reaction mixture in vacuo to give an aqueous residue. Extract two times with ethyl acetate. Extract the combined organic layers with aqueous 10% hydrochloric acid solution and separate the acidic aqueous layer. Combine the acidic aqueous layer and ethyl acetate. Slowly add aqueous 10% sodium hydroxide solution until the pH of the aqueous layer is about 9. Separate the organic layer, extract twice with water and then aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give 4-(4-diethylaminobutoxy)benzophenone.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
3.7 L
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
3.7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22].[I-].[K+]>O>[CH2:21]([N:23]([CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1)[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
740 g
Type
reactant
Smiles
ClCCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
3.7 L
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
3.7 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
evaporate the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
to give an aqueous residue
EXTRACTION
Type
EXTRACTION
Details
Extract two times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic layers with aqueous 10% hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
separate the acidic aqueous layer
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)N(CCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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